molecular formula C36H44ClN5O8 B14167006 Chloroquine 4-acetaminosalicylate CAS No. 58-77-5

Chloroquine 4-acetaminosalicylate

Cat. No.: B14167006
CAS No.: 58-77-5
M. Wt: 710.2 g/mol
InChI Key: HNSHEDCTSKWTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroquine 4-acetaminosalicylate is a synthetic derivative of chloroquine (CQ), a 4-aminoquinoline compound historically used for malaria treatment. Its structure combines the 4-aminoquinoline backbone with an acetaminosalicylate moiety, likely designed to modulate pharmacokinetic properties such as solubility, bioavailability, or toxicity . While chloroquine and its derivatives like hydroxychloroquine (HCQ) are well-documented for antimalarial and autoimmune applications, this compound is primarily referenced in patents related to neuropathy treatment, suggesting a divergent therapeutic focus . However, detailed pharmacological data, including efficacy and safety profiles, remain scarce in publicly available literature.

Properties

CAS No.

58-77-5

Molecular Formula

C36H44ClN5O8

Molecular Weight

710.2 g/mol

IUPAC Name

4-acetamido-2-hydroxybenzoic acid;4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine

InChI

InChI=1S/C18H26ClN3.2C9H9NO4/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-5(11)10-6-2-3-7(9(13)14)8(12)4-6/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*2-4,12H,1H3,(H,10,11)(H,13,14)

InChI Key

HNSHEDCTSKWTMC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.CC(=O)NC1=CC(=C(C=C1)C(=O)O)O.CC(=O)NC1=CC(=C(C=C1)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloroquine 4-acetaminosalicylate involves the reaction of chloroquine with 4-acetaminosalicylate under specific conditions. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Chloroquine 4-acetaminosalicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amines, and substituted chloroquine analogs .

Scientific Research Applications

Chloroquine 4-acetaminosalicylate has a wide range of scientific research applications:

Mechanism of Action

Chloroquine 4-acetaminosalicylate exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Chloroquine 4-acetaminosalicylate and related compounds:

Compound Structural Features Primary Indications Efficacy & Resistance Toxicity
Chloroquine (CQ) 4-aminoquinoline core Malaria, autoimmune diseases High efficacy against susceptible strains; widespread resistance Moderate (retinopathy, cardiotoxicity)
Hydroxychloroquine (HCQ) CQ + hydroxyl group Malaria, lupus, rheumatoid arthritis Similar efficacy to CQ; cross-resistance observed Lower toxicity than CQ
This compound CQ + acetaminosalicylate moiety Neuropathy (patent-based) No in vitro/in vivo data reported Presumed lower due to structural modification (hypothetical)
Hybrid 4-AQ-triazines 4-aminoquinoline fused with triazine rings Experimental antimalarials Lower efficacy than CQ (IC₅₀: 47.5–56 vs. CQ) Improved safety in animal models

Pharmacological and Clinical Insights

Chloroquine and Hydroxychloroquine
  • Mechanism : Both inhibit hemozoin formation in malaria parasites and modulate autophagy in cancer cells .
  • Resistance : Widespread in malaria-endemic regions due to mutations in Plasmodium transporters . HCQ shares cross-resistance with CQ .
  • Repurposing : Investigated for cancer (adjuvant to chemotherapy) and viral infections, though clinical outcomes are inconsistent .
This compound
  • Therapeutic Niche: Patents list it as a candidate for small fiber peripheral neuropathy, diverging from classical 4-aminoquinoline applications .
Emerging Hybrid Derivatives
  • 4-AQ-triazines : Hybrid molecules like 6f (triazine-chloroquine conjugate) show moderate antimalarial activity but require optimization to match CQ’s potency .
  • Resistance Mitigation: Analog design focuses on overcoming resistance via novel mechanisms (e.g., dual-target inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.